![molecular formula C13H10F2N4OS2 B2968858 N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1203320-51-7](/img/structure/B2968858.png)
N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Design and Synthesis for Antibacterial Applications
Research has shown that derivatives of benzo[d]thiazole, such as those synthesized for antibacterial purposes, have promising activity against various bacterial strains. For instance, novel analogs designed for antibacterial testing showed significant activity especially against Staphylococcus aureus and Bacillus subtilis, indicating a potential direction for the application of related compounds in developing new antibacterial agents (Palkar et al., 2017).
Optoelectronic and Photovoltaic Properties
Derivatives of benzo[c][1,2,5]thiadiazole have been studied for their physical, optoelectronic, and photovoltaic properties, particularly in the context of polymer solar cells. The substitution patterns, including fluorine atoms, significantly affect the material properties and photovoltaic performance, suggesting potential research avenues for the synthesis and application of related compounds in energy conversion technologies (Wang et al., 2013).
Antimicrobial and Anticancer Agents
Compounds with thiadiazole moieties have been evaluated for their antimicrobial activities, with several novel compounds exhibiting moderate to good activity against various bacterial and fungal strains. This points to the relevance of exploring thiadiazole derivatives for antimicrobial applications (Jadhav et al., 2017). Additionally, the incorporation of thiadiazole and benzamide groups into novel compounds has been linked to promising anticancer activity, suggesting a potential area of research for the compound if structural similarities can be leveraged (Tiwari et al., 2017).
Environmental Applications
The synthesis of novel nanoadsorbents, such as those based on thiazolyl derivatives for the removal of heavy metals from industrial wastes, demonstrates another possible application area. These materials show high adsorption capacities for ions like Zn2+ and Cd2+, indicating the potential for related compounds to contribute to environmental remediation efforts (Zargoosh et al., 2015).
Mecanismo De Acción
Target of Action
The primary target of N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is Succinate Dehydrogenase (SDH) . SDH is an enzyme complex that plays a critical role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, where it couples the transfer of electrons to the creation of a proton gradient across the mitochondrial membrane .
Mode of Action
This compound acts as a potent inhibitor of Succinate Dehydrogenase . It binds to the SDH complex, preventing the oxidation of succinate to fumarate. This inhibition disrupts the citric acid cycle and the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species .
Biochemical Pathways
The inhibition of Succinate Dehydrogenase by this compound affects two major biochemical pathways: the citric acid cycle and the electron transport chain . In the citric acid cycle, the conversion of succinate to fumarate is blocked, disrupting the cycle and reducing the production of NADH and FADH2. In the electron transport chain, the lack of these electron carriers hampers the transfer of electrons, leading to a decrease in ATP production and an increase in reactive oxygen species .
Result of Action
The inhibition of Succinate Dehydrogenase by this compound leads to a decrease in ATP production and an increase in reactive oxygen species . This can result in cellular stress and potential cell death, particularly in cells with high energy demands or low antioxidant defenses .
Propiedades
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N4OS2/c1-2-3-8-11(22-19-18-8)12(20)17-13-16-10-7(15)4-6(14)5-9(10)21-13/h4-5H,2-3H2,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUINXZGUIMWMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

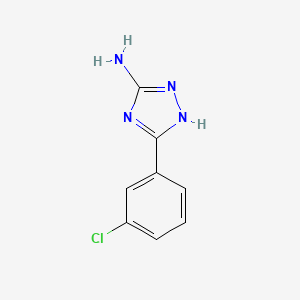
![7-(4-isobutyrylpiperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2968778.png)
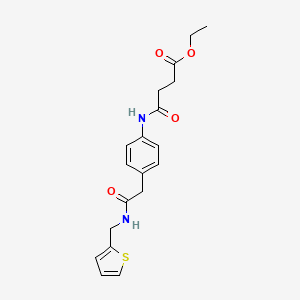
![2-[[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]-1,3-dihydroinden-2-ol](/img/structure/B2968781.png)
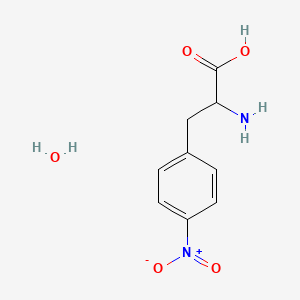
![N-[4-[2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide](/img/structure/B2968783.png)
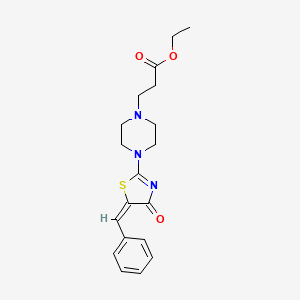
![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione](/img/no-structure.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-ethoxybenzyl)piperidine-4-carboxamide](/img/structure/B2968787.png)
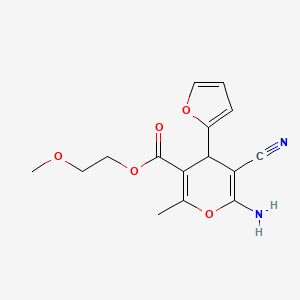
![(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2968791.png)
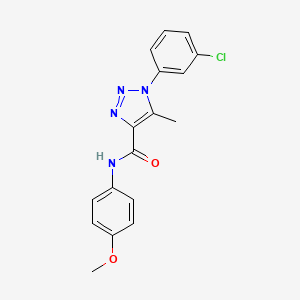
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide](/img/structure/B2968795.png)